Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-
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Overview
Description
5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine is an organic compound with the molecular formula C8H8BrF2N It is a pyridine derivative, characterized by the presence of a bromomethyl group at the 5-position and a difluoroethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine typically involves the bromination of 2-(1,1-difluoroethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a difluoromethyl group or even a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromomethyl group.
Oxidation: Pyridine derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Pyridine derivatives with reduced difluoroethyl groups.
Scientific Research Applications
5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoroethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-(1,1-difluoroethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.
5-(Bromomethyl)-2-methylpyridine: Lacks the difluoroethyl group, resulting in different physical and chemical properties.
Uniqueness
5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine is unique due to the combination of the bromomethyl and difluoroethyl groups, which confer distinct reactivity and physicochemical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- (commonly referred to as 2-(bromomethyl)-5-(difluoromethyl)pyridine) has garnered attention for its potential therapeutic applications, particularly as an enzyme inhibitor and receptor ligand. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C8H8BrF2N, with a molecular weight of approximately 222.03 g/mol. The unique structural features include:
- A pyridine ring which enhances the compound's interaction with biological macromolecules.
- A bromomethyl group that can participate in nucleophilic substitution reactions.
- A difluoromethyl group that increases lipophilicity and metabolic stability, potentially improving its efficacy in biological systems.
The biological activity of 2-(bromomethyl)-5-(difluoromethyl)pyridine is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate or inhibit enzyme activity, making it a valuable candidate in drug discovery. The bromine atoms may participate in halogen bonding, while the pyridine ring engages in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Biological Activity Overview
Research has demonstrated various biological activities associated with pyridine derivatives, including:
- Antimicrobial Activity: Pyridine compounds have shown significant antibacterial and antifungal properties. For instance, certain derivatives exhibit minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antiviral Activity: The presence of the pyridine nucleus has been linked to antiviral properties, particularly against viruses like SARS-CoV-2 . The difluoromethyl group may enhance these effects by improving the compound's interaction with viral proteins.
- Enzyme Inhibition: Studies indicate that pyridine derivatives can act as reversible inhibitors for various enzymes, including those involved in metabolic pathways .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of 2-(bromomethyl)-5-(difluoromethyl)pyridine typically involves:
- Bromination of 5-(difluoromethyl)pyridine using N-bromosuccinimide (NBS) as a brominating agent.
- Use of a radical initiator such as azobisisobutyronitrile (AIBN) in inert solvents like carbon tetrachloride or dichloromethane at elevated temperatures.
This method ensures high yields and controlled reaction conditions suitable for industrial applications.
Properties
Molecular Formula |
C8H8BrF2N |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine |
InChI |
InChI=1S/C8H8BrF2N/c1-8(10,11)7-3-2-6(4-9)5-12-7/h2-3,5H,4H2,1H3 |
InChI Key |
SADDEUJREGOMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)CBr)(F)F |
Origin of Product |
United States |
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